molecular formula C6H2F4 B1209435 1,2,4,5-Tetrafluorobenzene CAS No. 327-54-8

1,2,4,5-Tetrafluorobenzene

Cat. No. B1209435
CAS RN: 327-54-8
M. Wt: 150.07 g/mol
InChI Key: SDXUIOOHCIQXRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4,5-tetrafluorobenzene derivatives involves strategic methodologies, including aromatic nucleophilic substitution reactions. A notable example is the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene through the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene. This method highlights the reactivity of tetrafluorobenzene under specific conditions and its utility in forming complex molecules with significant potential in redox chemistry and materials science (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through gas-phase electron diffraction and ab initio calculations. These studies reveal that the benzene ring maintains a high degree of symmetry, with minimal deviation in the C–C(F)–C angles and bond lengths. The precise geometry includes bond lengths (C–C and C–F) and angles that highlight the influence of fluorine substitutions on the benzene ring's structure, providing insights into the electronic distribution and potential reactivity patterns of the molecule (Schei, Almenningen, & Almlöf, 1984).

Chemical Reactions and Properties

The reactivity of this compound encompasses a variety of chemical transformations, including its role in forming C–H⋯F–C hydrogen bonds and participating in synthesis reactions leading to organolithium intermediates. These reactions are pivotal for further chemical manipulations, offering pathways to synthesize diverse fluorinated aromatic compounds with unique properties and potential applications in various fields, such as materials science and catalysis (Tamborski & Soloski, 1969).

Scientific Research Applications

Molecular Structure and Electron Diffraction Studies

1,2,4,5-Tetrafluorobenzene has been a subject of study for understanding its molecular structure through electron diffraction and ab initio calculations. These studies provide insights into the geometric parameters of the benzene ring, bond lengths, and angles, which are crucial for understanding the chemical behavior and reactivity of this compound (Schei, Almenningen, & Almlöf, 1984).

Crystal Structure Analysis

Research has also been conducted on the crystal structure of this compound and its interactions with other molecules. Studies focus on the molecular packing, intermolecular interactions such as hydrogen bonding, and the influence of these factors on the crystal properties (Thakur et al., 2010).

Application in Chromophores

This compound has been utilized as a central acceptor moiety in the design of chromophores. These compounds have applications in fields such as nonlinear optics and photovoltaics. Research in this area focuses on synthesizing novel chromophores and investigating their electronic and optical properties (Kulhanek et al., 2014).

Infrared Spectroscopy and Cluster Studies

Infrared spectroscopy has been used to study clusters formed by this compound with other molecules. These studies help in understanding the nature of intermolecular interactions, such as hydrogen bonding, within these clusters (Venkatesan, Fujii, & Mikami, 2005).

Photocatalytic Applications

The photocatalyzed oxidation of benzylic compounds using this compound has been explored as a route to synthesize electron-deficient benzylic fluorides. This research highlights the potential of this compound in photocatalysis and organic synthesis (Bloom, McCann, & Lectka, 2014).

Thermodynamic Properties

Studies on the thermodynamic properties of this compound, including measurements of heat capacities and phase transitions, provide valuable data for its application in various chemical processes (Andon & Martin, 1973).

Synthesis of Polyfluorinated Organic Compounds

Research literature has been reviewed to reveal methodologies related to the chemical transformations of this compound in the synthesis of polyfluorinated organic compounds, highlighting its importance as a chemical building block (Sapegin & Krasavin, 2018).

Vibrational Spectroscopy Studies

The study of the butterfly vibrational mode in this compound using pulsed field ionization-zero kinetic energy photoelectron spectroscopy provides insights into the molecular structure and dynamics of this compound (Takazawa & Fujii, 2000).

NMR Spectroscopy

NMR spectroscopy has been used to study the anisotropies of indirect nuclear spin-spin couplings in tetrafluorobenzenes, including this compound. This research contributes to the understanding of the electronic structure of these molecules (Gerritsen et al., 1972).

Organomercury Compound Synthesis

The synthesis and characterization of organomercury compounds from this compound have been explored, demonstrating its utility in the preparation of complex organometallic compounds (Albrecht & Deacon, 1972).

Conducting Polymer Research

This compound has been used in the synthesis of fluorine compounds relevant to conducting polymer research. This highlights its potential in the development of fluorinated materials for electronics and other applications (Krebs & Jensen, 2003).

Synthesis of Metal-Organic Frameworks

Research on the synthesis of tetrafluoroterephthalic acid from this compound has implications for the construction of new coordination polymers and metal-organic frameworks, expanding its utility in materials science (Orthaber et al., 2010).

Electronic Spectroscopy of Cations

Studies on the electronic spectra of this compound cations, produced by pulsed glow discharge, contribute to the understanding of the electronic structure and photophysical properties of fluorinated aromatic compounds (Nibu, Fujii, & Shimada, 1999).

Microwave Spectroscopy

The investigation of the microwave spectrum, dipole moment, and centrifugal distortion constants of this compound provides essential data for its characterization and applications in molecular spectroscopy (Sharma & Doraiswamy, 1977).

Rhodium-Catalyzed Substitution Reactions

The use of this compound in rhodium-catalyzed substitution reactions with disulfides has been studied, showcasing its reactivity and potential in organic synthesis (Arisawa, Suzuki, Ishikawa, & Yamaguchi, 2008).

properties

IUPAC Name

1,2,4,5-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2F4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXUIOOHCIQXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90186367
Record name 1,2,4,5-Tetrafluorobenzene
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Molecular Weight

150.07 g/mol
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CAS RN

327-54-8
Record name 1,2,4,5-Tetrafluorobenzene
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Record name 1,2,4,5-Tetrafluorobenzene
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Record name 1,2,4,5-Tetrafluorobenzene
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Record name 1,2,4,5-tetrafluorobenzene
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Record name 2,3,5,6-Tetrafluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,2,4,5-Tetrafluorobenzene?

A1: this compound has the molecular formula C6H2F4 and a molecular weight of 150.08 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound. These include: * NMR Spectroscopy: 1H and 19F NMR have been used to determine the structure and study the reactions of this compound. [, , ] * Infrared Spectroscopy: Infrared (IR) studies, including fluorescence-detected infrared spectroscopy, have provided information on the intermolecular interactions of this compound, particularly in the context of cluster formation. [, ] * UV-Vis Spectroscopy: UV-Vis spectroscopy, combined with theoretical calculations, has been employed to investigate the electronic structure of this compound and its derivatives, including the impact of fluorine substitution. []

Q3: How does the structure of polymers containing this compound affect their properties?

A3: The incorporation of this compound into polymers can significantly impact their properties. For instance, semifluorinated polyarylenes with kinked backbone structures, synthesized using this compound, have shown tunable glass transition temperatures based on the choice of alkoxy substituents. []

Q4: What role does this compound play in direct arylation reactions?

A4: this compound acts as an electrophilic coupling partner in direct arylation reactions, facilitating the formation of C-C bonds with various aromatic and heteroaromatic compounds. This approach has been successfully employed in the synthesis of conjugated polymers, including poly(phenylene ethynylenes) and polyfluorenes. [, , , , , ]

Q5: How does the choice of solvent affect direct arylation polymerization involving this compound?

A5: The choice of solvent significantly impacts the direct arylation polymerization of this compound. Low-polar solvents like toluene favor linear polymer formation, while polar solvents like DMAc can lead to side reactions and network formation. []

Q6: How has computational chemistry been applied to study this compound and its derivatives?

A6: Computational methods, including density functional theory (DFT) calculations, have been employed to investigate various aspects of this compound and related compounds. These include: * Predicting the electron affinity of fluorobenzenes, including this compound. [] * Investigating the potential energy surfaces of dimer radical anions of polyfluoroarenes, providing insights into their structure and stability. [] * Understanding the interplay between hydrogen bonding and π-stacking interactions in complexes of this compound with other molecules. [] * Optimizing molecular geometries of osmium-containing metallacyclophanes and their complexes with various guest molecules, including this compound. [] * Analyzing the vibrational frequencies and electronic transitions of the this compound cation, providing information on its bonding characteristics. []

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